molecular formula C8H4ClN3O2 B2791168 3-Chloro-6-nitro-1,8-naphthyridine CAS No. 1051372-61-2

3-Chloro-6-nitro-1,8-naphthyridine

Cat. No. B2791168
M. Wt: 209.59
InChI Key: LVGPOKMODIDWSQ-UHFFFAOYSA-N
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Description

3-Chloro-6-nitro-1,8-naphthyridine is a chemical compound with the molecular weight of 209.59 . It is a powder in physical form . The IUPAC name for this compound is 3-chloro-6-nitro-1,8-naphthyridine .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, including 3-Chloro-6-nitro-1,8-naphthyridine, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .


Molecular Structure Analysis

The InChI code for 3-Chloro-6-nitro-1,8-naphthyridine is 1S/C8H4ClN3O2/c9-6-1-5-2-7 (12 (13)14)4-11-8 (5)10-3-6/h1-4H . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

1,8-Naphthyridines, including 3-Chloro-6-nitro-1,8-naphthyridine, have been synthesized through various chemical reactions. For instance, multicomponent reactions have been used to efficiently generate a diverse set of complex molecular architectures .


Physical And Chemical Properties Analysis

3-Chloro-6-nitro-1,8-naphthyridine is a powder in physical form . It has a molecular weight of 209.59 . The compound is stored at room temperature .

Scientific Research Applications

Amination and Synthesis of Nitronaphthyridines

3-Chloro-6-nitro-1,8-naphthyridine has applications in the amination process and the synthesis of nitronaphthyridines. The compound is used in dehydroamination reactions, where 3-nitro and 3,6-dinitro-1,8-naphthyridines are converted to amino-substituted compounds, as studied by Woźniak and Tomula (1993) (Woźniak & Tomula, 1993).

Applications in Antibacterial Agents

The compound is instrumental in the synthesis of various antibacterial agents. For example, 1,8-naphthyridine derivatives with chloro substituents have shown potent in vitro antibacterial activity and in vivo efficacy on systemic infections, as indicated in research by Matsumoto et al. (1984) (Matsumoto et al., 1984).

Methylamination with Liquid Methylamine

The compound is also used in methylamination processes. For instance, 3-nitro-1,8-naphthyridines are aminated to methylamino-substituted nitro compounds using liquid methylamine solution, as described by Woźniak, Grzegożek, and Suryło (1997) (Woźniak, Grzegożek & Suryło, 1997).

Detection of Nitroaromatics

1,8-Naphthyridine-based sensors, including those with chloro substitutions, are highly effective in detecting various nitroaromatic compounds like picric acid, as demonstrated in research by Chahal and Sankar (2015) (Chahal & Sankar, 2015).

Safety And Hazards

The safety information for 3-Chloro-6-nitro-1,8-naphthyridine indicates that it has several hazard statements including H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The development of methods for the synthesis of 1,8-naphthyridines, including 3-Chloro-6-nitro-1,8-naphthyridine, has been of considerable interest to the synthetic community. This includes attempts to develop more eco-friendly, safe, and atom-economical approaches . The compound has wide applicability in medicinal chemistry and materials science, which suggests potential future directions for research and application .

properties

IUPAC Name

3-chloro-6-nitro-1,8-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O2/c9-6-1-5-2-7(12(13)14)4-11-8(5)10-3-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGPOKMODIDWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=NC2=NC=C1[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-nitro-1,8-naphthyridine

CAS RN

1051372-61-2
Record name 3-chloro-6-nitro-1,8-naphthyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
Y Cheng, BK Albrecht, J Brown… - Journal of medicinal …, 2008 - ACS Publications
The CB 2 receptor is an attractive therapeutic target for analgesic and anti-inflammatory agents. Herein we describe the discovery of a novel class of oxadiazole derivatives from which …
Number of citations: 67 pubs.acs.org

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